3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA
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Overview
Description
3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA is a chemical compound that features a 1,2,4-oxadiazole ring substituted with a 4-chlorophenyl group and a cyclohexylurea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of benzophenone hydrazide with appropriate reagents to form the oxadiazole ring . The cyclohexylurea moiety can then be introduced through a reaction with cyclohexyl isocyanate under controlled conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can modify the oxadiazole ring or the chlorophenyl group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the phenyl ring.
Scientific Research Applications
3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule with applications in drug discovery and development.
Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can interact with nucleic acids and proteins, leading to inhibition of enzyme activity and disruption of cellular processes . This compound has been shown to inhibit enzymes like thymidylate synthase and topoisomerase II, which are critical for DNA replication and cell division.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chlorophenyl)selanyl]-1-methyl-1H-indole: This compound has similar structural features and exhibits antioxidant and immunomodulatory properties.
1-[(2S,3S)-2-[[(4-chlorophenyl)sulfonyl-methylamino]methyl]-5-[(2S)-1-hydroxypropan-2-yl]-3-methyl-6-oxo-2,3,4,7-tetrahydro-1,5-benzoxazonin-9-yl]-3-cyclohexylurea: Another compound with a cyclohexylurea moiety, used in various chemical and biological applications.
Uniqueness
3-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-1-CYCLOHEXYLUREA is unique due to its specific combination of the oxadiazole ring and cyclohexylurea group, which imparts distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and development in various fields.
Properties
IUPAC Name |
1-[[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-cyclohexylurea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN4O2/c17-12-8-6-11(7-9-12)15-20-14(23-21-15)10-18-16(22)19-13-4-2-1-3-5-13/h6-9,13H,1-5,10H2,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOXZSXOUMIBZBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)NCC2=NC(=NO2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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